Ac-Lys(Ac)-AMC: Chemical Structure, Molecular Weight, and Assay Methodology
Ac-Lys(Ac)-AMC: Chemical Structure, Molecular Weight, and Assay Methodology
The following technical guide details the chemical identity, physicochemical properties, and application methodologies for Ac-Lys(Ac)-AMC , a fluorogenic substrate used in epigenetic drug discovery.
[1][2]
Executive Summary
Ac-Lys(Ac)-AMC (N-alpha-acetyl-N-epsilon-acetyl-L-lysine-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate designed for the quantitative assessment of histone deacetylase (HDAC) and sirtuin (SIRT) activity.[1][2] It functions as a "minimal" substrate, mimicking the acetylated lysine residues found on histone tails.
In drug development, this compound is critical for high-throughput screening (HTS) of HDAC inhibitors (HDACi).[1][2] Its mechanism relies on a two-step enzymatic cascade: deacetylation by the target enzyme, followed by proteolytic cleavage to release the fluorescent 7-amino-4-methylcoumarin (AMC) reporter.[1][2][3]
Chemical Identity & Structure
Unlike the bulky Boc-Lys(Ac)-AMC variant often used to reduce non-specific cleavage, Ac-Lys(Ac)-AMC utilizes a smaller acetyl group for N-alpha protection, potentially altering enzyme-substrate kinetics and solubility profiles.[1][2]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | Ac-Lys(Ac)-AMC |
| Systematic Name | (S)-N-(5-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)acetamide |
| Synonyms | Ac-K(Ac)-AMC; Acetyl-Lys(Acetyl)-AMC |
| Core Components | Acetyl (N-term cap), Lysine (Scaffold), Acetyl (Epsilon-amine modification), AMC (Fluorophore) |
Molecular Data
The molecular weight and formula are derived from the condensation of N-alpha-acetyl-N-epsilon-acetyl-lysine with 7-amino-4-methylcoumarin.[1][2]
Structural Composition Analysis:
-
Fluorophore (AMC): The 7-amino-4-methylcoumarin moiety is attached via an amide bond to the carboxyl group of the lysine.[1][2] This amide bond quenches the fluorescence of AMC.
-
Lysine Backbone: The central L-lysine provides the specific recognition site for the protease (trypsin) used in the development step.[2]
-
Modifications:
- -Amino Group: Acetylated.[1][2][4][5] This mimics the epigenetic mark.[2] HDACs must remove this group to restore the positive charge on the lysine side chain.[2]
- -Amino Group: Acetylated.[1][2][4][5] This "caps" the N-terminus to prevent degradation by aminopeptidases and mimics the peptide bond context of a protein backbone.[2]
Physicochemical Properties[5][8][12][13]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid.[1][2] |
| Solubility | DMSO: Soluble (>10 mg/mL).Ethanol: Soluble.Water/PBS: Low solubility; requires organic co-solvent (e.g., 1-5% DMSO final).[1][2] |
| Stability | Stable at -20°C for >1 year in solid form.[1][2] Solutions in DMSO should be aliquoted and stored at -80°C to prevent hydrolysis.[1] |
| Excitation Max ( | 350 – 360 nm |
| Emission Max ( | 450 – 460 nm (Cyan/Blue fluorescence) |
Mechanism of Action (Assay Principle)
The utility of Ac-Lys(Ac)-AMC relies on the strict specificity of the developer protease (typically Trypsin).[1][2] Trypsin cleaves peptide bonds C-terminal to Lysine or Arginine residues, but only if the side chain carries a positive charge (unmodified amine).[1][2]
The Two-Step Enzymatic Cascade[1][2]
-
Deacetylation (The Test Reaction): The HDAC enzyme removes the acetyl group from the
-amino group of the lysine.[2] The neutral side chain becomes a positively charged ammonium group ( ).[1] -
Development (The Readout): A developer solution containing Trypsin is added. Trypsin recognizes the newly exposed positive charge on the Lysine and cleaves the amide bond between Lysine and AMC.[2]
-
Fluorescence: Free AMC is released, resulting in a strong fluorescence increase.[2]
Caption: Logical pathway of the fluorogenic HDAC assay. Fluorescence is only generated if Step 1 (Deacetylation) successfully precedes Step 2 (Proteolysis).[1]
Experimental Protocol: End-Point HDAC Assay
This protocol is optimized for a 96-well plate format using purified HDAC1/2/3 or nuclear extracts.[1][2]
Reagents Preparation
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA.[1] -
Substrate Stock: Dissolve Ac-Lys(Ac)-AMC in DMSO to 10 mM.
-
Developer Solution: 10 mg/mL Trypsin in Assay Buffer + 1
M Trichostatin A (TSA).[1] Note: TSA is added to stop the HDAC reaction during the development phase.[2][6]
Workflow Steps
-
Enzyme Incubation:
-
Add 10-40
L of HDAC enzyme fraction to wells.[1][2] -
Add 10
L of test inhibitor or vehicle (DMSO).[1] -
Initiate reaction by adding 10
L of Ac-Lys(Ac)-AMC (Final conc: 10-50ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> M).[1][2] -
Incubate at 37°C for 30–60 minutes.
-
-
Development:
-
Add 50
L of Developer Solution (Trypsin + TSA).[1] -
Incubate at Room Temperature for 15–20 minutes.
-
-
Measurement:
Caption: Step-by-step experimental workflow for high-throughput screening of HDAC inhibitors.
Expertise & Optimization: Troubleshooting
As an application scientist, recognizing common artifacts is crucial for data integrity.[2]
-
Spontaneous Hydrolysis: Ac-Lys(Ac)-AMC is relatively stable, but poor storage of DMSO stocks (moisture ingress) can lead to high background fluorescence.[1][2] Always store with desiccant.
-
Inner Filter Effects: Highly colored inhibitor compounds may quench AMC fluorescence, leading to false positives (apparent inhibition).[1][2] Control: Spike free AMC into the inhibitor solution to check for quenching.
-
Trypsin Inhibition: If the test compound inhibits Trypsin, the signal will decrease, mimicking HDAC inhibition.[2] Control: Incubate the compound with the deacetylated standard (Ac-Lys-AMC) and Trypsin.[1][2] If signal is lost, the compound inhibits the developer, not the HDAC.[2]
References
-
Wegener, D., et al. (2003).[6] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][2] Chemistry & Biology, 10(1), 61-68.[1][2] Link
-
Reaction Biology. (n.d.).[1][2] Histone Deacetylase (HDAC) Assay Formats. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 3. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 4. scispace.com [scispace.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. ovid.com [ovid.com]
- 7. Structural Analysis of Histone Deacetylase 8 Mutants Associated with Cornelia de Lange Syndrome Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
